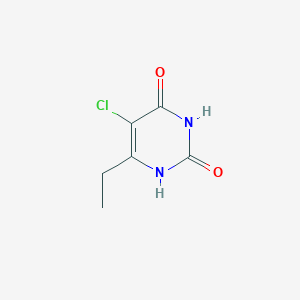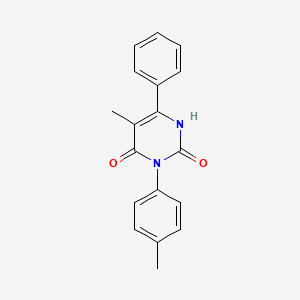![molecular formula C9H7NO B12910186 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine CAS No. 350027-29-1](/img/structure/B12910186.png)
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine is a heterocyclic compound that contains fused rings of cyclobutane, pyrrole, and oxazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be achieved through various methods. One common approach involves the tandem heterocyclization of substrates using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in a benzene medium in the presence of cation exchange resin KU-2 to yield substituted pyrrolobenzoxazoles . Another method involves the photocyclization of 2,5-dimethyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione in dichloromethane using irradiation at specific wavelengths .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine has several scientific research applications across different fields:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo C-H activation and cyclization reactions, which are promoted by visible light and do not require a catalyst . These reactions result in the formation of new C-O bonds and the generation of biologically important 1,3-oxazines.
Comparaison Avec Des Composés Similaires
2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]oxazoles and pyrrolo[2,1-c][1,4]oxazines . These compounds share similar structural features but differ in the arrangement of their fused rings and the types of reactions they undergo. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties.
List of Similar Compounds
- Pyrrolo[2,1-b]oxazole
- Pyrrolo[2,1-c][1,4]oxazine
- Pyrrolo[1,2-a][1,4]benzoxazine
Propriétés
Numéro CAS |
350027-29-1 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
8-oxa-1-azatricyclo[5.4.0.02,5]undeca-2,4,6,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-4-10-8-3-2-7(8)6-9(10)11-5-1/h1-4,6H,5H2 |
Clé InChI |
BSMSSTYGORKOHU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN2C3=CC=C3C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


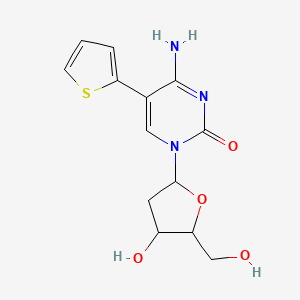
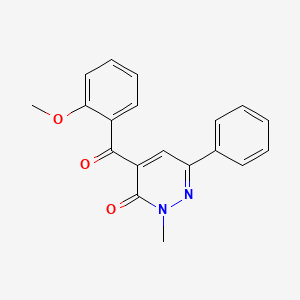
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
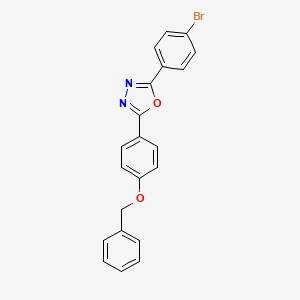
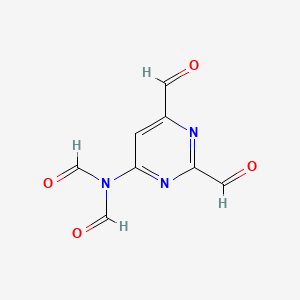
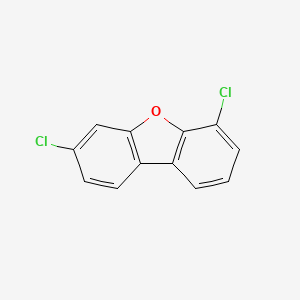
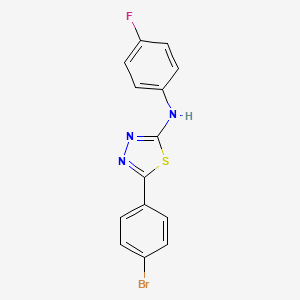

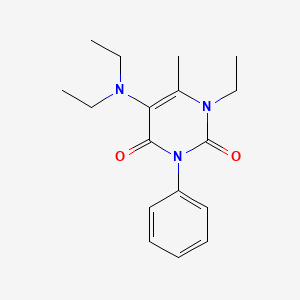
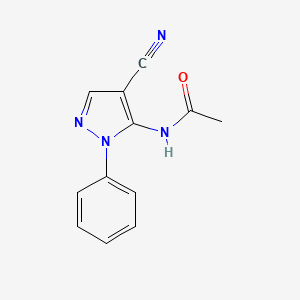
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)

